molecular formula C13H16O2 B11897413 Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B11897413
M. Wt: 204.26 g/mol
InChI Key: NCHQZUUBIFDOPY-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS# 812690-22-5) is a high-purity chemical intermediate of significant value in organic and medicinal chemistry research. This compound features a fused aromatic and aliphatic ring system, making it a versatile building block for the synthesis of more complex molecules. Its structure is closely related to other tetrahydronaphthalene carboxylates, which are frequently employed in pharmaceutical research for constructing compounds with potential biological activity . For instance, such tetrahydronaphthalene derivatives serve as key precursors in the development of novel retinoids with antioxidant and anti-inflammatory properties , as well as in the discovery of potent N-acylhydrazone-based inhibitors targeting pathways like NF-κB for anti-inflammatory applications . Researchers utilize this methyl ester primarily as a synthetic intermediate to access carboxylic acid derivatives, hydrazides, and other functionalized molecules for drug discovery and development programs. This product is intended for laboratory research purposes only and is not classified as a drug or consumer product. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H16O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h7-8H,3-6H2,1-2H3

InChI Key

NCHQZUUBIFDOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Aromatic Precursors

A common approach to tetrahydronaphthalene derivatives involves intramolecular cyclization of substituted phenylalkanoic acids or esters. For example, intramolecular nitrenium ion cyclization of m-azidophenyl-substituted esters has been employed to synthesize ethyl 4-(4-aminophenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate. Adapting this method, the target compound could be synthesized via cyclization of a suitably substituted precursor, such as a methyl 3-azido-1-methylphenylpropanoate, under acidic conditions. Key steps include:

  • Nitrenium ion formation : Using trifluoromethanesulfonic acid to generate the reactive intermediate.

  • Cyclization : Facilitating ring closure to form the tetrahydronaphthalene core.

  • Esterification : Introducing the methyl ester group at position 2 via methanol under reflux.

This route typically yields 60–75% of the desired product after purification by silica gel chromatography.

Methylation at Position 1

Patented methods for analogous compounds describe Friedel-Crafts alkylation to introduce methyl groups onto aromatic rings. For instance, in the synthesis of anti-neoplastic tetrahydronaphthalene amides, methyl groups are introduced using methyl halides in the presence of Lewis acids like aluminum chloride. Applied to 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, this method would involve:

  • Protection of the carboxylic acid : Converting the acid to a methyl ester using thionyl chloride and methanol.

  • Methylation : Reacting the ester with methyl chloride and AlCl₃ at 0–5°C.

  • Deprotection and re-esterification : Hydrolyzing the ester, followed by re-esterification with methanol.

Yields for similar reactions range from 50% to 65%, with purity >95% after column chromatography.

Esterification of Carboxylic Acid Intermediates

Direct esterification of 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a straightforward route. The Royal Society of Chemistry’s protocol for methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves:

  • Reagents : 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, methanol, and oxone as a catalyst.

  • Conditions : Stirring at 65°C for 4–6 hours.

  • Workup : Filtration and purification via silica gel chromatography (ethyl acetate/petroleum ether).

Adapting this method, the saturated analog (without the ketone group) would require hydrogenation of the ketone precursor prior to esterification.

Stepwise Synthesis from Naphthalene Derivatives

Partial Hydrogenation of Naphthalene

Partial hydrogenation of 1-methylnaphthalene-2-carboxylate over palladium catalysts can yield the tetrahydronaphthalene structure. For example:

  • Substrate : Methyl 1-methylnaphthalene-2-carboxylate.

  • Hydrogenation : Using Pd/C (10 wt%) in ethanol under 3 atm H₂ at 50°C.

  • Selectivity : Controlling reaction time (4–6 hours) to avoid full hydrogenation to decalin.

This method achieves ~70% conversion, with the remainder being over-hydrogenated byproducts.

Bromination and Reductive Elimination

A multi-step approach from 6-methoxy-1-tetralone (a common intermediate) involves:

  • Demethylation : Treating 6-methoxy-1-tetralone with 48% HBr at 100°C for 24 hours to yield 6-hydroxy-1-tetralone.

  • Triflation : Reacting the hydroxyl group with trifluoromethanesulfonic anhydride to form a triflate leaving group.

  • Cross-coupling : Using Suzuki-Miyaura coupling with methyl boronate to introduce the methyl group.

  • Esterification : Reaction with methyl chloroformate in the presence of DMAP.

This route, while laborious, offers precise control over substitution patterns.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Purity (%)Pros/Cons
CyclizationNitrenium ion formation, esterification60–7590–95High yield; requires harsh acids
Friedel-CraftsMethylation, esterification50–6595Scalable; multiple steps
Direct esterificationAcid catalysis, column chromatography70–8098Simple; requires pure acid precursor
HydrogenationPartial hydrogenation7085Fast; selectivity challenges

Challenges and Optimization Strategies

Regioselectivity in Methylation

Positional selectivity during methylation remains a critical challenge. Computational studies using density functional theory (DFT) suggest that electronic effects dominate over steric factors in directing methylation. For instance, the carboxylate group at position 2 deactivates the ring, favoring methylation at position 1 due to lower electron density.

Purification Techniques

  • Column chromatography : Ethyl acetate/n-hexane (1:5) effectively separates methyl esters from unreacted acids.

  • Recrystallization : Using ethanol/water mixtures (3:1) improves purity to >99% for crystalline intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of sulfonated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization reactions:

  • Electrocyclic Reactions : This compound can participate in electrocyclic ring closures, which are pivotal in synthesizing complex cyclic structures commonly found in natural products and pharmaceuticals .
  • Diels-Alder Reactions : The compound can act as a diene or dienophile in Diels-Alder reactions, facilitating the formation of six-membered rings that are crucial in organic synthesis .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities:

  • Anticancer Activity : Some studies have shown that compounds derived from this structure possess cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Effects : Research has indicated potential anti-inflammatory properties attributed to the modulation of inflammatory pathways by this compound and its derivatives. This makes it a candidate for developing new anti-inflammatory agents .

Material Science

In material science, this compound can be utilized as a building block for polymer synthesis:

  • Polymerization Reactions : The compound can be polymerized to create materials with specific thermal and mechanical properties. These polymers can find applications in coatings and adhesives due to their enhanced stability and performance characteristics .

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anticancer agents based on this compound. The synthesized compounds demonstrated significant activity against breast cancer cell lines with IC50 values in the low micromolar range. Structure-activity relationship studies indicated that modifications at the carboxylate position enhanced potency while maintaining selectivity towards cancer cells .

Case Study 2: Development of Anti-inflammatory Drugs

Another study focused on the anti-inflammatory potential of derivatives of this compound. Researchers synthesized several analogs and evaluated their effects on cytokine production in vitro. Results showed that specific modifications led to a decrease in pro-inflammatory cytokines (e.g., TNF-alpha) by up to 50%, suggesting a viable pathway for developing new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate 1-CH₃, 2-COOCH₃ C₁₃H₁₄O₂ 202.25 Lipophilic; no polar groups
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate 5-O, 2-COOCH₃ C₁₂H₁₂O₃ 204.22 Ketone enhances reactivity; mp: 143–145°C (varies by synthesis)
Methyl 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenecarboxylate 3-OCH₃, 2-COOCH₃ C₁₃H₁₆O₃ 220.27 Methoxy group increases polarity
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate 4-OH, 2-COOCH₃ C₁₂H₁₄O₃ 206.24 Hydroxyl group improves solubility; mp: Not reported
(S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride 5-NH₂, 2-COOCH₃ C₁₂H₁₆ClNO₂ 241.71 Amino group enables drug conjugation; hygroscopic

Physicochemical and Spectral Comparisons

  • Melting Points: The 5-oxo derivative (C₁₂H₁₂O₃) exhibits variable melting points depending on synthesis: 143–145°C vs. Amino derivatives (e.g., (S)-Methyl 5-amino-...) are typically stored as hydrochlorides to enhance stability .
  • NMR Data :

    • Methyl 3-methoxy-... : δ 3.57 ppm (singlet, OCH₃) and δ 2.73 ppm (m, 4H, tetrahydro ring protons) .
    • Methyl 5-oxo-... : δ 2.91 ppm (m, 4H, tetrahydro ring) and δ 7.24 ppm (s, aromatic H) .
    • Methyl 4-hydroxy-... : Hydroxyl proton appears at δ 12.43 ppm (broad) in CDCl₃ .

Biological Activity

Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS Number: 66193-59-7) is a compound belonging to the class of naphthalene derivatives. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.23 g/mol
  • Structural Characteristics : The compound features a naphthalene ring system with a carboxylate functional group, which is essential for its biological interactions.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its interaction with various biochemical pathways:

  • Antimicrobial Activity : Studies have indicated that naphthalene derivatives can exhibit antimicrobial properties against a range of pathogens. The mechanism generally involves disruption of microbial cell membranes and interference with metabolic processes.
  • Antioxidant Properties : The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This is particularly relevant in preventing cellular damage related to chronic diseases.
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntimicrobialDisruption of cell membranes ,
AntioxidantScavenging free radicals ,
Anti-inflammatoryModulation of cytokine production ,

Case Study 1: Antimicrobial Efficacy

A study conducted on various naphthalene derivatives demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low compared to other tested compounds, indicating potent antimicrobial potential.

Case Study 2: Antioxidant Activity

In vitro assays revealed that this compound effectively reduced lipid peroxidation in rat liver homogenates. This suggests its potential role as a protective agent against oxidative damage in liver tissues.

Research Findings

Recent research has focused on the synthesis and modification of naphthalene derivatives to enhance their biological activities. A notable finding includes the development of analogs with improved solubility and bioavailability. These modifications have led to increased efficacy in both antimicrobial and anti-inflammatory assays.

Q & A

Q. What are the key considerations for synthesizing Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves functionalization of the tetrahydronaphthalene core. For example, a hydroxyl-protected intermediate can be prepared via reaction with 3,4-dihydro-2H-pyran under acidic conditions (e.g., pyridinium p-toluenesulfonate) to yield a tetrahydropyran-protected alcohol derivative. Subsequent oxidation or alkylation steps introduce the methyl and carboxylate groups. Regioselectivity is controlled using steric or electronic directing groups, as demonstrated in the synthesis of analogous compounds (e.g., methyl 5-oxo derivatives via DDQ-mediated oxidation) .

Q. How are spectroscopic techniques (NMR, MS) employed to characterize structural and stereochemical features of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 7.6–7.8 ppm for carboxylate-substituted ring), methyl ester protons (δ 3.8–3.9 ppm), and aliphatic protons from the tetrahydro ring (δ 1.2–2.9 ppm). Diastereomeric ratios can be resolved via splitting patterns (e.g., δ 4.0–5.0 ppm for protected hydroxyl groups) .
  • ESI-MS : Molecular ion peaks (e.g., m/z 313 [M+Na]⁺) confirm molecular weight, while fragmentation patterns identify substituents .

Q. What analytical methods are critical for assessing purity and identifying impurities in research-grade samples?

Methodological Answer:

  • HPLC/GC-MS : Detects organic impurities (e.g., unreacted intermediates or oxidation byproducts).
  • Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, O content).
  • Melting Point/Rf Values : Consistency with literature data (e.g., mp 106–108°C for oxidized derivatives) ensures crystallinity and purity .

Advanced Research Questions

Q. How can contradictory toxicity data for methylated tetrahydronaphthalenes be systematically resolved?

Methodological Answer: Follow a structured framework:

Literature Screening : Use inclusion criteria (e.g., species, exposure routes, health outcomes) to filter studies (Table B-1, ).

Risk of Bias Assessment : Evaluate study design (e.g., randomization, dose reporting) using standardized questionnaires (Tables C-6/C-7, ).

Confidence Rating : Prioritize high-resolution toxicity data (e.g., hepatic/renal effects in mammals) over in vitro assays .

Q. What computational strategies are effective for modeling the environmental persistence and biodegradation pathways of this compound?

Methodological Answer:

  • QSAR Models : Predict biodegradation rates using substituent descriptors (e.g., logP, electron-withdrawing effects of the carboxylate group).
  • Density Functional Theory (DFT) : Simulate oxidative cleavage pathways (e.g., DDQ-mediated oxidation to ketone derivatives) to identify stable intermediates .

Q. How can structural modifications enhance bioactivity while minimizing off-target effects in drug discovery applications?

Methodological Answer:

  • Pharmacophore Modeling : Retain the carboxylate group for hydrogen bonding while varying methyl substituents to optimize steric fit.
  • SAR Studies : Compare analogs (e.g., 5-oxo vs. 8-oxo derivatives) for antibacterial/antifungal activity (see Table 6.1, ).
  • Metabolic Profiling : Use microsomal assays to identify labile sites (e.g., ester hydrolysis) for targeted stabilization .

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